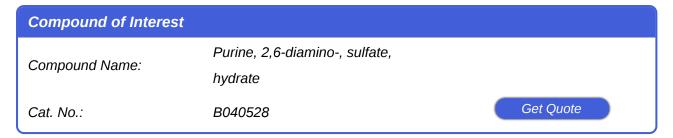




# **Application Notes and Protocols for Labeling Oligonucleotides with 2,6-Diaminopurine**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

2,6-Diaminopurine (DAP), an analog of adenine, offers unique properties for oligonucleotide-based applications. By forming three hydrogen bonds with thymine or uracil, DAP enhances the thermal stability of duplexes, making it a valuable modification for therapeutic oligonucleotides, diagnostic probes, and various research tools.[1][2] The ability to label oligonucleotides containing DAP with reporter molecules such as fluorescent dyes or other functional moieties is crucial for their application.

These application notes provide detailed protocols for the chemical labeling of oligonucleotides containing 2,6-diaminopurine. The primary method described is a post-synthetic labeling strategy that utilizes a 2-fluoro-6-amino-adenosine phosphoramidite for solid-phase oligonucleotide synthesis. This innovative approach allows for the efficient introduction of DAP and subsequent conjugation of various labels. Additionally, general enzymatic labeling methods that may be applicable to DAP-containing oligonucleotides are discussed.

## I. Post-Synthetic Chemical Labeling of Oligonucleotides with 2,6-Diaminopurine

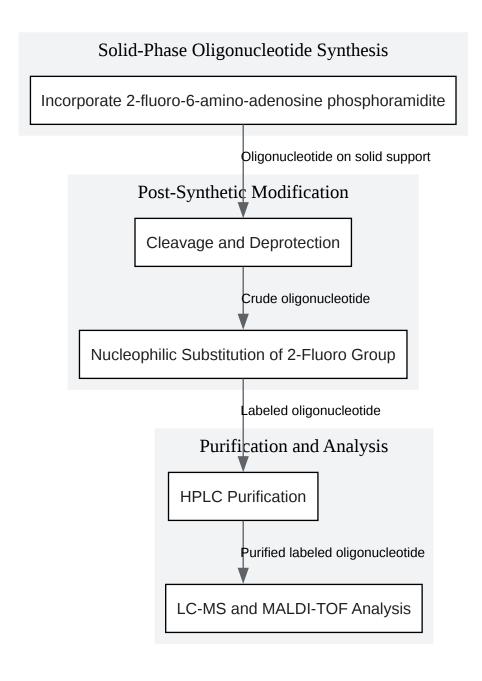




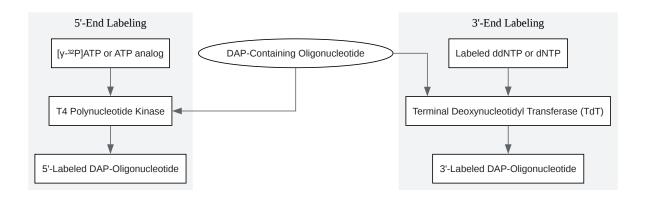
This method is based on the work of Madaoui et al. (2022) and involves the incorporation of a 2-fluoro-6-amino-adenosine monomer during standard solid-phase oligonucleotide synthesis. The 2-fluoro group serves as a leaving group for subsequent nucleophilic substitution by an amine, which can be ammonia to form the DAP base or a primary amine-containing label.[1][2]

## **Logical Workflow for Post-Synthetic Labeling**









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## References

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